molecular formula C26H34ClN3O3Si B13861420 phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate

phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate

Cat. No.: B13861420
M. Wt: 500.1 g/mol
InChI Key: JMBDSIQONGMOAX-UHFFFAOYSA-N
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Description

Phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate is a complex organic compound with a unique structure that includes a phenyl group, a pyrazole ring, and various substituents such as tert-butyl, dimethylsilyl, and chlorophenyl groups

Preparation Methods

The synthesis of phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate involves multiple steps, including the formation of the pyrazole ring and the introduction of the various substituents. The synthetic route typically starts with the preparation of the pyrazole core, followed by the introduction of the tert-butyl, dimethylsilyl, and chlorophenyl groups through various chemical reactions. Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential use in drug development, particularly for its ability to interact with specific molecular targets.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in these interactions depend on the specific targets and the context in which the compound is used.

Comparison with Similar Compounds

Phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but different substituents, leading to different chemical and biological properties.

    This compound: Another similar compound with variations in the substituents, resulting in unique properties. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological characteristics.

Properties

IUPAC Name

phenyl N-[5-tert-butyl-2-[4-[tert-butyl(dimethyl)silyl]oxy-3-chlorophenyl]pyrazol-3-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H34ClN3O3Si/c1-25(2,3)22-17-23(28-24(31)32-19-12-10-9-11-13-19)30(29-22)18-14-15-21(20(27)16-18)33-34(7,8)26(4,5)6/h9-17H,1-8H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMBDSIQONGMOAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)NC(=O)OC2=CC=CC=C2)C3=CC(=C(C=C3)O[Si](C)(C)C(C)(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H34ClN3O3Si
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.1 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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